molecular formula C11H13ClO2 B13269318 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)propan-1-one

1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)propan-1-one

Cat. No.: B13269318
M. Wt: 212.67 g/mol
InChI Key: BHGMMWSZUKCAOT-UHFFFAOYSA-N
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Description

1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)propan-1-one is an organic compound with the molecular formula C11H13ClO2. This compound is characterized by the presence of a chloro group, a hydroxy group, and two methyl groups attached to a phenyl ring, along with a propanone moiety. It is a solid at room temperature and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)propan-1-one typically involves the chlorination of 2,4-dimethylphenol followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the acylation is carried out using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)propan-1-one is unique due to the presence of both chloro and hydroxy groups along with two methyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions in chemical reactions and biological systems .

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)propan-1-one

InChI

InChI=1S/C11H13ClO2/c1-4-8(13)10-7(3)11(12)6(2)5-9(10)14/h5,14H,4H2,1-3H3

InChI Key

BHGMMWSZUKCAOT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C(=C1C)Cl)C)O

Origin of Product

United States

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